![molecular formula C10H9ClN2O2 B7467876 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide, also known as CCMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 262.72 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide is not fully understood. However, studies have suggested that 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide may exert its biological effects through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has also been found to inhibit the growth of fungi and viruses by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide may have anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been found to possess antioxidant properties, which may help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, one limitation of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide. One potential direction is the development of new drugs based on 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide, particularly for the treatment of bacterial, fungal, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide and to determine its potential applications in other fields, such as material science and catalysis. Finally, the synthesis of new derivatives of 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Métodos De Síntesis
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-cyanomethoxyphenylacetic acid with thionyl chloride to form 4-cyanomethoxyphenylacetyl chloride. The resulting compound is then reacted with 2-chloroacetamide in the presence of a base to yield 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, 2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide has been used as a building block for the synthesis of other compounds with potential biological activities.
Propiedades
IUPAC Name |
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-10(14)13-8-1-3-9(4-2-8)15-6-5-12/h1-4H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDSIVPDFEBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
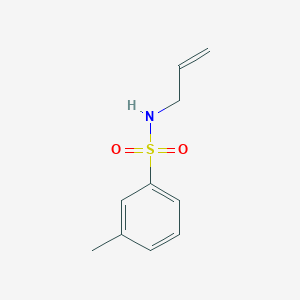



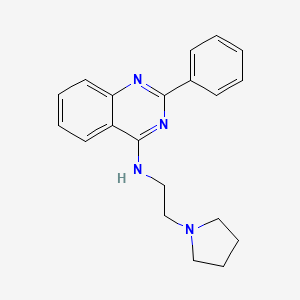
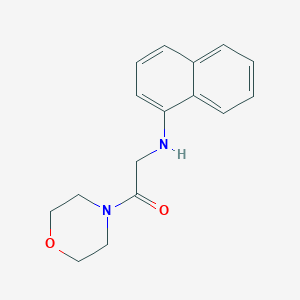
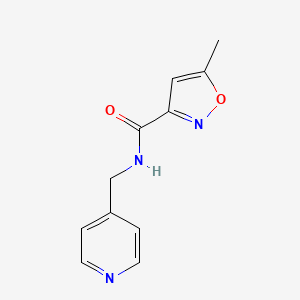
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)
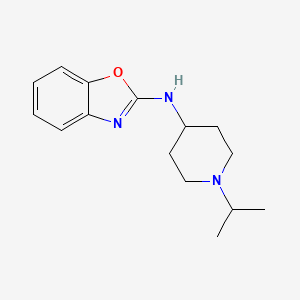
![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)